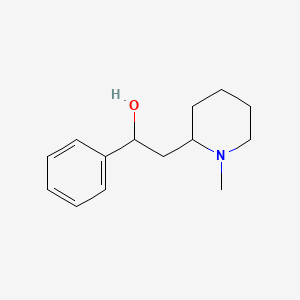
Allosedamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allosedamine is a naturally occurring piperidine alkaloid that has been isolated from the plant Lobelia inflata. This compound is known for its bioactive properties and has been the subject of various synthetic studies due to its complex structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of cobalt-catalyzed hydrolytic kinetic resolution and ruthenium-catalyzed ring-closing metathesis . Another method involves the diastereoselective condensation of a sulfinyl anion with an imine, followed by ring-closing metathesis to form the piperidine ring .
Industrial Production Methods
While there is limited information on the industrial production of this compound, the synthetic methods developed in research laboratories can potentially be scaled up for industrial applications. The use of organocatalytic asymmetric intramolecular aza-Michael reactions has been highlighted as a promising approach for the large-scale synthesis of piperidine alkaloids, including this compound .
Chemical Reactions Analysis
Types of Reactions
Allosedamine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Platinum on carbon and sodium cyanoborohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield nor-allosedamine, which can be further modified through reductive alkylation .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of piperidine alkaloids.
Medicine: The therapeutic potential of this compound is being explored, particularly in the treatment of respiratory conditions.
Industry: The synthetic methods developed for this compound can be applied to the production of other piperidine alkaloids and related compounds.
Mechanism of Action
The mechanism of action of allosedamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by modulating neurotransmitter systems and interacting with receptors in the respiratory system .
Comparison with Similar Compounds
Allosedamine is structurally similar to other piperidine alkaloids such as sedamine and coniine . it is unique in its specific stereochemistry and bioactivity. The comparison with similar compounds highlights its potential as a therapeutic agent and its distinct synthetic challenges.
List of Similar Compounds
- Sedamine
- Coniine
- β-Conhydrine
- Nor-allosedamine
This compound stands out due to its unique combination of structural features and bioactive properties, making it a valuable compound for further research and development.
Properties
CAS No. |
497-89-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3 |
InChI Key |
GOWRYACIDZSIHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















